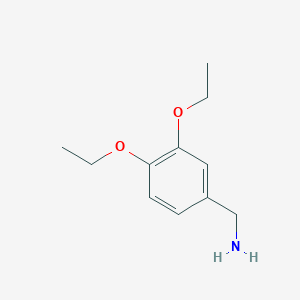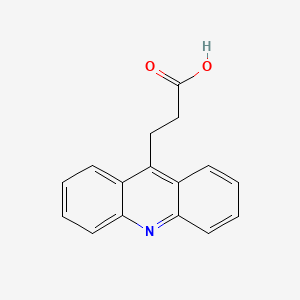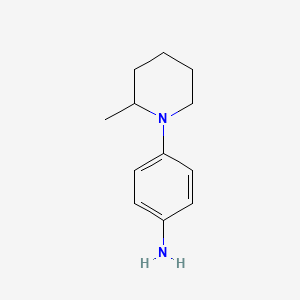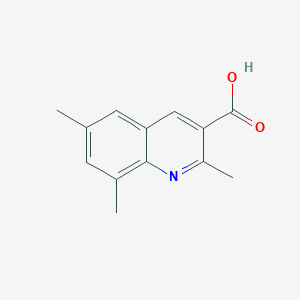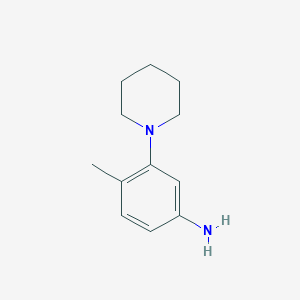
4-Methyl-3-piperidin-1-yl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-3-piperidin-1-yl-phenylamine” is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 . It is used for the preparation of pyridopyrimidinones as anti-inflammatory macrophage colony-stimulating factor-1 receptor inhibitors and pharmacokinetics .
Synthesis Analysis
While specific synthesis methods for “4-Methyl-3-piperidin-1-yl-phenylamine” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “4-Methyl-3-piperidin-1-yl-phenylamine” consists of a piperidine ring attached to a phenyl group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Piperidine derivatives, including “4-Methyl-3-piperidin-1-yl-phenylamine”, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-3-piperidin-1-yl-phenylamine” include a molecular weight of 190.28 . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Compounds similar to “4-Methyl-3-piperidin-1-yl-phenylamine” have been used in the design and synthesis of 1,3-diketones, which are versatile building blocks for the construction of highly emissive metal complexes for application in organic light-emitting diodes (OLEDs) .
Dye-Sensitized Solar Cells
Aromatic β-diketones, which can be synthesized from compounds like “4-Methyl-3-piperidin-1-yl-phenylamine”, are considered promising ligands for creating strong light-absorbing metal complexes for dye-sensitized solar cells .
Antibacterial Activity
Some piperazine derivatives have shown antibacterial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Antifungal Activity
In the active site region (20 Å) of oxidoreductase 1XDQ protein Glu 48, Tyr47, Phe46, Gly205 can play an important role showing antibacterial activity and in the same active region in 3QLS protein Ile19, Ile112, Glu32, Ile9, Arg79, Ser78, play important role, enhances antifungal activity .
Schizophrenia Treatment
Selective metabotropic glutamate receptor 2 (mGluR2) inhibitors have been demonstrated to show therapeutic effects by improving alleviating symptoms of schizophrenic patients in clinical studies .
Proteomics Research
“4-Methyl-3-piperidin-1-yl-phenylamine” is a biochemical used for proteomics research .
Direcciones Futuras
Piperidine derivatives, including “4-Methyl-3-piperidin-1-yl-phenylamine”, have significant potential in the field of drug discovery . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-methyl-3-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-6-11(13)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIBOSKQMQQTBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390307 |
Source


|
| Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-piperidin-1-yl-phenylamine | |
CAS RN |
882626-96-2 |
Source


|
| Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)
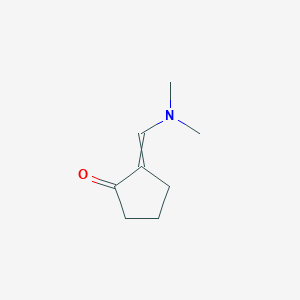
![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)




